molecular formula C24H33ClN4O5S2 B2583195 2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216668-29-9

2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Katalognummer: B2583195
CAS-Nummer: 1216668-29-9
Molekulargewicht: 557.12
InChI-Schlüssel: XHWAZAVVIHEHAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic small molecule characterized by a complex heterocyclic framework. Key structural features include:

  • A 4-((2,6-dimethylmorpholino)sulfonyl)benzamido substituent, contributing to solubility and hydrogen-bonding capacity.
  • An isopropyl group at position 6, enhancing lipophilicity and steric bulk.
  • A hydrochloride salt formulation, improving aqueous solubility for pharmaceutical applications.

While the provided evidence lacks direct pharmacological or synthetic data for this compound, structural parallels with heterocyclic systems in allow for comparative analysis.

Eigenschaften

IUPAC Name

2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O5S2.ClH/c1-14(2)27-10-9-19-20(13-27)34-24(21(19)22(25)29)26-23(30)17-5-7-18(8-6-17)35(31,32)28-11-15(3)33-16(4)12-28;/h5-8,14-16H,9-13H2,1-4H3,(H2,25,29)(H,26,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWAZAVVIHEHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a novel derivative of tetrahydrothieno[2,3-c]pyridine that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Tetrahydrothieno[2,3-c]pyridine core
  • Morpholino sulfonyl substituent
  • Isopropyl and carboxamide functionalities

This structural configuration is believed to contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that compounds within the tetrahydrothieno[2,3-c]pyridine class exhibit significant antimicrobial properties. For instance:

  • A study evaluated various derivatives against Mycobacterium tuberculosis (MTB), highlighting the inhibition of pantothenate synthetase (PS) as a key mechanism. One derivative showed an IC50 of 5.87 ± 0.12 μM against MTB PS and a minimum inhibitory concentration (MIC) of 9.28 μM with non-cytotoxicity at concentrations up to 50 μM .

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes:

  • It has been identified as an orthosteric antagonist at the A1 adenosine receptor (A1AR), demonstrating a preference for orthosteric over allosteric modulation. The structure–activity relationship (SAR) studies revealed that modifications at the 3 and 6 positions enhance antagonistic potency .

Study on Antimicrobial Efficacy

In a comparative study involving various tetrahydrothieno[2,3-c]pyridine derivatives:

CompoundTargetIC50 (μM)MIC (μM)Cytotoxicity
Compound AMTB PS5.87 ± 0.129.28Non-toxic at 50 μM
Compound BA1AR---

This table illustrates the promising antimicrobial activity of certain derivatives, emphasizing their potential therapeutic applications against resistant strains of bacteria.

Structural Insights from Molecular Modeling

Molecular docking studies have provided insights into the binding affinities of these compounds to their respective targets:

  • The binding interactions suggest that the tetrahydrothieno scaffold allows for favorable hydrophobic interactions within the active sites of target enzymes, enhancing inhibitory potency compared to other structural analogs .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The target compound shares functional and structural motifs with synthesized derivatives in , such as thiazolo-pyrimidines (e.g., compounds 11a, 11b) and pyrimido-quinazolines (e.g., compound 12). Key comparisons include:

Feature Target Compound Compound 11a () Compound 12 ()
Core Structure Tetrahydrothieno[2,3-c]pyridine Thiazolo[3,2-a]pyrimidine Pyrimido[2,1-b]quinazoline
Key Substituents Isopropyl, morpholino sulfonyl benzamido 2,4,6-Trimethyl benzylidene, 5-methylfuran 5-Methylfuran, anthranilic acid-derived moiety
Polar Groups Sulfonyl, carboxamide, hydrochloride salt Cyano (CN), carbonyl (C=O) Cyano (CN), carbonyl (C=O)
Synthetic Yield Not reported 68% (11a) 57% (12)
Melting Point Not reported 243–246°C (11a) 268–269°C (12)
Key Observations:

Heterocyclic Core Diversity: The tetrahydrothieno-pyridine core of the target compound distinguishes it from the thiazolo-pyrimidine and pyrimido-quinazoline systems in . These cores influence conformational flexibility and binding interactions with biological targets.

Substituent Effects: The morpholino sulfonyl group in the target compound likely enhances solubility and target affinity compared to the trimethyl benzylidene or cyanophenyl groups in compounds 11a and 11b. The isopropyl group may confer greater metabolic stability than the 5-methylfuran substituent in derivatives, which is prone to oxidative metabolism.

Salt Formulation : The hydrochloride salt of the target compound contrasts with the neutral forms of compounds in , suggesting superior aqueous solubility and bioavailability.

Physicochemical and Pharmacological Implications

  • Solubility: The hydrochloride salt and sulfonyl group likely improve water solubility over compounds like 11a and 12, which rely solely on polar carbonyl/cyano groups.
  • Stability: The morpholino sulfonyl group may reduce susceptibility to enzymatic degradation compared to furan-containing analogs in .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can identify critical variables affecting yield. Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s workflow) can narrow optimal conditions by integrating experimental data with quantum mechanics/molecular mechanics (QM/MM) simulations . Statistical analysis (e.g., ANOVA) should be applied to resolve interactions between variables and minimize trial-and-error experimentation.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine HPLC-MS (for purity assessment and mass confirmation) with multidimensional NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, HSQC, HMBC) to resolve structural ambiguities. For morpholino-sulfonyl derivatives, focus on verifying sulfonamide bond formation and stereochemical consistency using NOESY or ROESY experiments. Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. What stability studies are critical for handling this compound under laboratory conditions?

  • Methodological Answer : Conduct accelerated stability testing under varied conditions (pH, temperature, humidity) using ICH Q1A guidelines . Monitor degradation products via LC-MS and identify vulnerable functional groups (e.g., sulfonamide bonds). For hygroscopic or light-sensitive samples, employ inert-atmosphere storage (argon) and amber vials .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental reaction yields?

  • Methodological Answer : Apply Bayesian inference to reconcile discrepancies by weighting computational data (e.g., activation energies from QM calculations) against experimental uncertainties. Iterative feedback loops, as implemented in ICReDD’s framework, can refine computational models using empirical rate constants or spectroscopic data . For example, discrepancies in sulfonyl group reactivity may arise from solvation effects not accounted for in simulations.

Q. What reactor design considerations are essential for scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Use continuous-flow reactors with immobilized catalysts to enhance stereochemical control. Optimize mixing efficiency (via CFD simulations) and residence time distribution to minimize racemization. For morpholino-containing intermediates, consider pH-dependent solubility to prevent clogging .

Q. How can comparative analysis of structural analogs inform SAR studies for this compound?

  • Methodological Answer : Perform free-energy perturbation (FEP) calculations to evaluate the impact of substituents (e.g., 2,6-dimethylmorpholino vs. unmodified morpholino) on target binding affinity. Pair this with experimental IC50_{50} assays against isoforms of the target enzyme. For example, replace the isopropyl group with cyclopropyl to assess steric effects .

Q. What computational methods are suitable for elucidating the compound’s mechanism of action at the molecular level?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with umbrella sampling to map binding pathways. Use density functional theory (DFT) to model transition states for covalent interactions (e.g., sulfonamide-mediated inhibition). Validate predictions using mutagenesis and stopped-flow kinetics .

Q. How can researchers address discrepancies between in vitro potency and in vivo pharmacokinetic (PK) profiles?

  • Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution. Test hypotheses (e.g., poor membrane permeability due to the tetrahydrothienopyridine core) using Caco-2 cell assays. Modify logP via prodrug strategies (e.g., esterification of the carboxamide) and monitor plasma stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.